molecular formula C14H11N3O B7471436 2-Methyl-8-pyrazin-2-yloxyquinoline

2-Methyl-8-pyrazin-2-yloxyquinoline

Cat. No.: B7471436
M. Wt: 237.26 g/mol
InChI Key: BTQKEIVIKRZLKH-UHFFFAOYSA-N
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Description

2-Methyl-8-pyrazin-2-yloxyquinoline is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a pyrazin-2-yloxy moiety at the 8-position. The pyrazine ring, a nitrogen-containing heterocycle, may enhance electronic properties and binding interactions in biological systems. Synthetically, such compounds are typically prepared via nucleophilic aromatic substitution or coupling reactions between quinoline precursors and pyrazine derivatives.

Properties

IUPAC Name

2-methyl-8-pyrazin-2-yloxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-5-6-11-3-2-4-12(14(11)17-10)18-13-9-15-7-8-16-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQKEIVIKRZLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=NC=CN=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-pyrazin-2-yloxyquinoline typically involves the reaction of 2-chloroquinoline with pyrazine derivatives. One common method includes treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of 2-Methyl-8-pyrazin-2-yloxyquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-pyrazin-2-yloxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-8-pyrazin-2-yloxyquinoline has several scientific research applications, including:

Comparison with Similar Compounds

Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl)

  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 180.25 g/mol
  • Key Properties: LogP (octanol/water partition coefficient): 1.99 Water solubility (log10ws): -3.12 Polar retention index (ripol): 1317.46
  • Structural Comparison: Shares a pyrazine core but lacks the quinoline system. The methoxy and branched alkyl substituents enhance hydrophobicity compared to the target compound’s pyrazinyloxy group.

2 Acetyl Pyrazine

  • Molecular Formula : C₆H₆N₂O
  • Molecular Weight : 122.12 g/mol
  • Key Properties: Regulatory status: Approved as a flavoring agent (FEMA No. 3126, CFR 172.515). Functional group: Acetyl substituent on pyrazine.
  • Functional Comparison: Primarily used in flavoring due to its aroma, contrasting with the likely pharmacological focus of quinoline derivatives.

8-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylquinoline

  • Molecular Formula : C₂₁H₂₃N₃O₂
  • Molecular Weight : 349.43 g/mol
  • Structural Comparison: Features a quinoline core but substitutes the 2-position with a piperazine ring and the 8-position with a dimethoxyphenyl group.

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Potential Applications
2-Methyl-8-pyrazin-2-yloxyquinoline C₁₄H₁₁N₃O* ~237.26* ~2.5* Methyl, pyrazinyloxy Medicinal chemistry
Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl) C₁₁H₁₈N₂O 180.25 1.99 Methoxy, branched alkyl Flavoring, agrochemicals
2 Acetyl Pyrazine C₆H₆N₂O 122.12 N/A Acetyl Food additive
8-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylquinoline C₂₁H₂₃N₃O₂ 349.43 N/A Piperazinyl, dimethoxyphenyl Drug discovery (CNS targets)

*Estimated based on structural analogs.

Key Research Findings

Impact of Substituents on Bioactivity: Piperazine-substituted quinolines (e.g., ) exhibit enhanced binding to serotonin receptors due to nitrogen-rich moieties. The pyrazinyloxy group in the target compound may similarly modulate receptor affinity but with distinct electronic effects.

Solubility and LogP Trends: The target compound’s estimated LogP (~2.5) suggests moderate lipophilicity, intermediate between simpler pyrazines (LogP 1.99) and bulkier quinolines (e.g., ). This balance may optimize bioavailability in drug design.

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